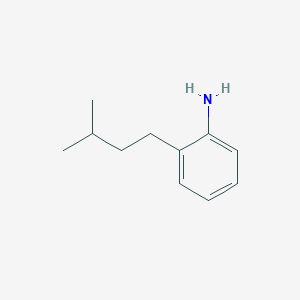

2-(3-Methylbutyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVAXXMMLNCSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Insights of 2 3 Methylbutyl Aniline Analogues

Electrophilic Substitution Reactivity of Aniline (B41778) Systems

Aniline and its analogues are highly susceptible to electrophilic substitution reactions due to the strong electron-donating nature of the amino (-NH₂) group. allen.inbyjus.com This high reactivity, however, can also lead to challenges in controlling the reaction outcomes. libretexts.org

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comlibretexts.orgchemistrysteps.comlibretexts.org This is a consequence of the nitrogen's lone pair of electrons being delocalized into the aromatic π-system, which increases the electron density at these positions. byjus.comchemistrysteps.com This activation makes anilines significantly more reactive than benzene in electrophilic aromatic substitution reactions. chemistrysteps.comscribd.com For instance, the reaction of aniline with bromine water proceeds readily to form 2,4,6-tribromoaniline (B120722) as a white precipitate, a reaction that highlights the strong activating effect of the amino group. allen.inwikipedia.org

However, the reactivity of the amino group is highly dependent on the reaction conditions, particularly the pH. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.compearson.com This protonation dramatically alters the electronic properties of the substituent, transforming it from a strong activator into a deactivating, meta-directing group. byjus.comchemistrysteps.compearson.com The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. pearson.com This effect is prominently observed during the nitration of aniline, where in the presence of strong acids like nitric and sulfuric acid, a significant amount of the meta-nitroaniline is formed alongside the ortho and para isomers. byjus.comchemistrysteps.combrainly.comyoutube.com

To manage the high reactivity and lack of regioselectivity in many electrophilic substitution reactions of anilines, a common strategy is the temporary protection of the amino group. allen.in The most prevalent method is N-acetylation, which involves reacting the aniline with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form an acetanilide. libretexts.orgchemistrysteps.comwikipedia.org

This N-acetylation serves two primary purposes. Firstly, it attenuates the activating influence of the amino group. libretexts.orglibretexts.org The lone pair on the nitrogen atom is now delocalized not only into the benzene ring but also into the adjacent carbonyl group of the acetyl moiety. chemistrysteps.comlibretexts.org This reduces the electron-donating capacity of the substituent, making the ring less activated and preventing overreactions like polyhalogenation. libretexts.orgchemistrysteps.com Secondly, the bulkier acetamido group sterically hinders the ortho positions, favoring the formation of the para isomer as the major product. libretexts.org

A classic example is the nitration of aniline. Direct nitration is often problematic, but by first converting aniline to acetanilide, the nitration can be performed in a more controlled manner, yielding predominantly p-nitroacetanilide. libretexts.orgscribd.com The protecting acetyl group can then be easily removed by acid or base-catalyzed hydrolysis to yield p-nitroaniline. libretexts.org This protection-deprotection sequence is a crucial tool for the synthesis of specific, mono-substituted aniline derivatives. scribd.comwikipedia.org

Redox Chemistry and Electron Transfer Processes

The redox behavior of aniline derivatives is a critical aspect of their chemistry, with implications in materials science and synthetic chemistry. wikipedia.orgnih.gov These compounds can undergo oxidation to form a variety of products, a process that is often initiated by the formation of a radical cation. nih.gov

The electrochemical oxidation of anilines is a well-studied process that typically involves the initial transfer of an electron from the nitrogen atom's lone pair to form a radical cation. nih.govrsc.org The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring. umn.edursc.org Computational studies have shown a good correlation between the oxidation potential and the energy of the highest occupied molecular orbital (HOMO) of the neutral aniline. umn.edunih.gov

Upon formation, the aniline radical cation can undergo several subsequent reactions. A common pathway is deprotonation, although this is generally slower than other fragmentation reactions. acs.org The rate of deprotonation can be significantly increased by twisting the anilino group out of the plane of the benzene ring, a stereoelectronic effect that enhances its reactivity. acs.org The stability and fate of the radical cation are also dependent on the reaction medium. rsc.org For example, in the presence of a base, the deprotonation of the radical cation is facilitated. nih.gov

Electro-organic synthesis offers a green and efficient alternative for the synthesis of aniline derivatives. nih.govchemistryworld.com One notable application is the formation of diaminated products through the coupling of radical intermediates. The radical cations formed during the electrochemical oxidation of anilines can dimerize, leading to the formation of new C-N, C-C, or N-N bonds. nih.gov

For instance, the electro-oxidative C-H amination of heteroarenes with aniline derivatives has been demonstrated as a viable method for creating new C-N bonds. rsc.org This process is believed to involve a radical-radical cross-coupling between an N-centered radical derived from the aniline and a radical cation of the heteroarene. rsc.org Furthermore, the electrochemical amination of benzene in the presence of a mediator system can lead to the synthesis of aniline and, under certain conditions, isomeric phenylenediamines. researchgate.net These electro-organic methods provide a powerful tool for constructing complex molecules containing multiple amino groups.

Catalytic Reaction Mechanisms Involving Aniline Substrates

Anilines are versatile substrates in a wide array of catalytic reactions, ranging from hydrogenations to C-N bond-forming cross-couplings. The development of efficient catalysts for these transformations is a significant area of research.

The catalytic hydrogenation of nitroarenes is a primary industrial route for the synthesis of anilines. researchgate.net This reaction is typically carried out using heterogeneous catalysts, with palladium and platinum being favored for liquid-phase hydrogenations. researchgate.net The mechanism involves the adsorption of the nitrobenzene (B124822) onto the catalyst surface, followed by a stepwise reduction to nitrosobenzene, then to N-phenylhydroxylamine, and finally to aniline. researchgate.net

In the realm of homogeneous catalysis, ruthenium complexes have been shown to be effective for the N-methylation of anilines using methanol (B129727) as the methylating agent. rsc.org The proposed mechanism involves the dehydrogenation of methanol by the ruthenium catalyst to form a ruthenium hydride species and formaldehyde (B43269). The aniline then reacts with the formaldehyde to form an imine, which is subsequently reduced by the ruthenium hydride to yield the methylated aniline. rsc.org

Anilines can also act as catalysts themselves. For example, in certain halogenation reactions using N-halosuccinimides, aniline derivatives can act as a Lewis base catalyst. researchgate.net DFT calculations suggest a mechanism where the aniline acts as a shuttle for both the halonium ion (X⁺) and protons, facilitating the electrophilic halogenation of other aromatic substrates. researchgate.net Furthermore, aniline derivatives are substrates in enzyme-catalyzed reactions. For instance, horseradish peroxidase can oxidize aniline substrates through a mechanism involving electron donation from the aniline to the enzyme's active site. nih.gov

Mechanistic Investigations of C-H Activation Cycles

The selective functionalization of C-H bonds is a primary goal in modern synthetic chemistry, offering efficient and environmentally benign routes to complex molecules. princeton.edu For aniline derivatives, transition metal-catalyzed C-H activation has emerged as a powerful strategy. The mechanisms of these transformations are intricate and depend heavily on the catalyst, directing group, and reaction conditions.

Several mechanistic pathways have been proposed for the activation of a C-H bond by a transition metal. mdpi.com These include:

Oxidative Addition: The metal center inserts into the C-H bond, leading to a higher oxidation state.

Electrophilic Substitution: The metal acts as a Lewis acid, substituting a hydrogen atom.

σ-Bond Metathesis: The C-H bond reacts with a metal-ligand bond in a concerted step without a change in the metal's oxidation state.

In the context of aniline analogues, palladium and platinum catalysts are frequently employed. Mechanistic studies of platinum(II)-mediated C-H activation support a sequence involving the protonation of the Pt(II) complex to form an alkylhydridoplatinum(IV) intermediate. caltech.educaltech.edu This is followed by the dissociation of a ligand to create a five-coordinate platinum(IV) species, which then undergoes reductive C-H bond formation to yield a platinum(II) alkane σ-complex. caltech.educaltech.edu

A notable example is the ligand-promoted meta-C-H arylation of anilines, which uses a palladium catalyst in conjunction with a norbornene transient mediator. nih.gov This strategy relies on a directing group to guide the catalyst to the remote meta-C-H bond, proceeding through a cyclometallation pathway. nih.gov Nickel catalysis has also proven effective for the C-H thiolation and selenylation of anilines, where mechanistic studies indicate that the C-H activation step is rate-determining. researchgate.net

Table 1: Mechanistic Pathways in C-H Activation of Aniline Analogues

| Catalytic System | Reaction Type | Proposed Mechanistic Feature | Ref. |

|---|---|---|---|

| Pd(OAc)₂ / 3-acetylamino-2-hydroxypyridine / Norbornene | meta-C-H Arylation | Cyclometallation via transient mediator | nih.gov |

| Platinum(II) Complexes | Alkane Activation | Formation of alkylhydridoplatinum(IV) intermediates | caltech.educaltech.edu |

| Nickel(II) / Ligand-Free | C-H Thiolation/Selenylation | Rate-determining C-H activation | researchgate.net |

| Rhodium(III) / Pyrimidine DG | C-H Amidation | C-H activation assisted by directing group | researchgate.net |

| Palladium(II) | Allylic C-H Alkylation | Ligand participation in C-H cleavage | mdpi.comresearchgate.net |

Role of Radical Intermediates in Functionalization Reactions

Radical intermediates offer unique reactivity for the functionalization of organic molecules, including aniline derivatives. Photoredox catalysis, in particular, has enabled the generation of radical species under mild conditions, facilitating novel bond formations.

A key strategy involves the generation of α-amino radicals from N-alkylaniline derivatives. In a photoredox-mediated system, an iridium catalyst can initiate the oxidative formation of an aminoalkyl radical. nih.gov This highly reactive intermediate can then participate in C-C bond formation, for example, by adding to a strained bicyclobutane derivative to achieve α-cyclobutylation of the aniline. nih.gov This process is redox- and proton-neutral and is not effective without the photocatalyst or light. nih.gov

Similarly, amidyl radicals can be generated from amide precursors through photocatalysis and act as potent hydrogen atom transfer (HAT) agents. beilstein-journals.org These radicals can abstract a hydrogen atom from a C-H bond, initiating a functionalization cascade. beilstein-journals.orgbeilstein-journals.org Metalloradical catalysis provides another avenue for controlled radical reactions. Cobalt(II)-based catalysts can activate organic azides to generate Co(III)-aminyl radical intermediates. nih.gov These intermediates then perform chemoselective intermolecular amination of allylic C-H bonds via a hydrogen-atom abstraction mechanism. nih.gov This approach demonstrates remarkable control over regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov

Computational studies on the reaction of aniline with methyl radicals have shown that hydrogen abstraction from the amino group to form an anilinyl radical (C₆H₅NH•) is the most energetically favorable pathway. nih.gov This highlights the susceptibility of the N-H bond to radical attack and underscores the importance of radical intermediates in the transformation of anilines.

Table 2: Radical Intermediates in the Functionalization of Aniline Analogues

| Reaction Type | Radical Intermediate | Generation Method | Mechanistic Role | Ref. |

|---|---|---|---|---|

| α-C-H Cyclobutylation | α-Amino Radical | Photoredox Catalysis (Iridium) | C-C Bond Formation | nih.gov |

| Allylic C-H Amination | Co(III)-Aminyl Radical | Metalloradical Catalysis (Cobalt) | Hydrogen Atom Transfer (HAT) | nih.gov |

| C-H Functionalization | Amidyl Radical | Photoredox Catalysis | Hydrogen Atom Transfer (HAT) | beilstein-journals.orgbeilstein-journals.org |

| β-C(sp³)-H Amidation | Imidate Radical | Radical Initiator | 1,5-Hydrogen Atom Transfer (HAT) | rsc.org |

| Reaction with CH₃• | Anilinyl Radical | H-Abstraction | Product Formation | nih.gov |

Thermodynamic and Kinetic Considerations in Aniline Transformations

The feasibility and rate of chemical transformations involving aniline and its analogues are governed by fundamental thermodynamic and kinetic principles. Understanding these factors is crucial for reaction optimization and mechanistic elucidation.

Kinetic studies provide insight into reaction rates and the factors that influence them. For instance, the reaction of substituted anilines with chloramine (B81541) T to form N-chloroanilines exhibits a first-order dependence on chloramine T and a fractional-order dependence on the amine. rsc.orgrsc.org This suggests a mechanism involving the rapid formation of a complex in a pre-equilibrium step, followed by its slow decomposition. rsc.orgrsc.org A Hammett plot for this reaction yields a negative reaction constant (ρ = -0.976), indicating that electron-donating substituents on the aniline ring accelerate the reaction. rsc.orgrsc.org The aqueous polymerization of m-methylaniline, an analogue of 2-(3-methylbutyl)aniline, shows that reaction rates are dependent on monomer, oxidant, and acid concentrations, with an apparent activation energy (Ea) of 45.94 kJ/mol. tandfonline.com

Thermodynamic studies quantify the energy changes associated with a reaction. The hydrogenation of nitrobenzene to aniline is a highly exothermic process, with an enthalpy of reaction (ΔH) of -544 kJ/mol at 200 °C. researchgate.net In C-H/N-H activation cycles, the thermodynamics of bond cleavage and formation are critical. Studies with iridium complexes have shown that the oxidative addition of an aniline N-H bond is significantly more thermodynamically favorable than the addition of a benzene C-H bond. zhaojgroup.com Conversely, the reductive elimination of aniline from the complex is kinetically much slower than the elimination of benzene. zhaojgroup.com The thermodynamics of aniline adsorption onto surfaces have also been investigated, revealing that the process is influenced by temperature and the surrounding medium, with quantifiable changes in standard affinity (Δμ⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰). researchgate.net

Table 3: Kinetic Parameters for Selected Transformations of Substituted Anilines

| Reaction | Substrate | Kinetic Parameter | Value | Ref. |

|---|---|---|---|---|

| Reaction with Chloramine T | Substituted Anilines | Reaction Constant (ρ) | -0.976 | rsc.orgrsc.org |

| Polymerization | m-Methylaniline | Activation Energy (Ea) | 45.94 kJ/mol | tandfonline.com |

| Reductive Elimination from (PCP)Ir(H)(NHPh) | Aniline | Rate Comparison | Slower than benzene elimination | zhaojgroup.com |

Table 4: Thermodynamic Parameters for Selected Aniline Transformations

| Process | Parameter | Value | Conditions/Notes | Ref. |

|---|---|---|---|---|

| Nitrobenzene Hydrogenation | Enthalpy of Reaction (ΔH) | -544 kJ/mol | at 200 °C | researchgate.net |

| N-H vs. C-H Addition to (PCP)Ir | Equilibrium Constant (Keq) | 10⁵ | Favors N-H addition over C-H addition of benzene | zhaojgroup.com |

| Adsorption on PET | Standard Affinity (-Δμ⁰) | Varies (e.g., 11.13-12.72 kJ/mol) | Dependent on temperature and co-adsorbate | researchgate.net |

| Adsorption on PET | Enthalpy of Adsorption (ΔH⁰) | Negative (Exothermic) | Indicates favorable embedding into substrate | researchgate.net |

| Adsorption on PET | Entropy of Adsorption (ΔS⁰) | Positive | Indicates increased randomness in the system | researchgate.net |

Computational Chemistry and Theoretical Characterization of 2 3 Methylbutyl Aniline Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aniline (B41778) systems. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and predict sites of chemical reactivity.

Molecular Orbital (MO) theory is a cornerstone for analyzing the electronic behavior of molecules like 2-(3-methylbutyl)aniline. nta.ac.in The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern chemical reactivity. ossila.com

In aniline, the HOMO is primarily associated with the lone pair of electrons on the nitrogen atom of the amino group, while the LUMO consists of the antibonding π* orbitals of the benzene (B151609) ring. brainly.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). ossila.comthaiscience.info The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

The introduction of a substituent, such as the 3-methylbutyl group at the ortho position, modifies the electronic properties of the aniline core. Alkyl groups are generally considered electron-donating. This property leads to a destabilization (increase in energy) of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups lower the energy of the frontier orbitals. researchgate.net

The table below, derived from studies on para-substituted anilines, illustrates the effect of different substituents on HOMO and LUMO energy levels, calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. While this data is for para-substituted compounds, the general trend that electron-donating groups (like -CH₃, analogous to the 3-methylbutyl group) raise the HOMO energy is a well-established principle applicable to this compound.

| Substituent (at para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -NO₂ (electron-withdrawing) | -6.68 | -2.28 | 4.40 |

| -H (unsubstituted) | -5.77 | -0.57 | 5.20 |

| -CH₃ (electron-donating) | -5.52 | -0.45 | 5.07 |

| -NH₂ (electron-donating) | -5.11 | -0.27 | 4.84 |

Electron density calculations show that the amino group increases electron density at the ortho and para positions of the benzene ring, making these sites favorable for electrophilic substitution. Free valence, a theoretical index of reactivity, would similarly indicate these positions as being more reactive.

The oxidation of anilines is a critical aspect of their reactivity, often initiating polymerization or degradation processes. The abstraction of an electron to form a cation radical is the key step. researchgate.netresearchgate.net Computational methods, such as the high-accuracy G4 composite method, can be used to theoretically investigate how substituents influence the oxidative electrochemical potential. researchgate.net

Studies have shown a strong correlation between theoretically calculated reaction Gibbs free energies for oxidation and experimentally measured oxidation potentials. researchgate.net For a series of 64 aniline derivatives, a linear relationship was established, demonstrating that substituents significantly impact the ease of oxidation. researchgate.netresearchgate.net Electron-donating groups, like the 3-methylbutyl group, are known to decrease the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. nih.gov This effect is due to the stabilization of the resulting cation radical by the electron-releasing substituent. Conversely, electron-withdrawing groups inhibit oxidation. nih.gov The position of the substituent also matters, with ortho derivatives sometimes showing distinct behavior due to steric interactions and potential intramolecular hydrogen bonding. researchgate.net

Computational Studies on Conformational Preferences and Geometrical Optimizations

Computational geometry optimization allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, this involves analyzing the orientation of the amino group and the conformation of the flexible 3-methylbutyl side chain.

Unlike many aromatic compounds, the aniline molecule is not perfectly planar. The amino group (-NH₂) is slightly pyramidal, with the hydrogen atoms lying out of the plane of the benzene ring. researchgate.net The degree of this pyramidalization, often described by the H-N-H plane's angle relative to the ring, is influenced by substituents. researchgate.net

Computational studies using methods like ab initio 6-311G** have shown that electron-donating substituents tend to increase the C-N bond length and the out-of-plane angle of the amino group. researchgate.net Therefore, the 3-methylbutyl group at the ortho position in this compound is expected to enhance the pyramidal character of the nitrogen atom. Furthermore, steric hindrance between the bulky ortho-substituent and the amino group can force the -NH₂ group to twist further out of the plane of the ring, which in turn affects the electronic conjugation between the nitrogen lone pair and the aromatic π-system. This steric interaction is a key feature of ortho-substituted anilines. acs.org

Correlation of Theoretical Calculations with Experimental Reactivity Data

A crucial validation for computational chemistry is the ability of its theoretical predictions to match experimental results. For aniline derivatives, strong correlations have been established between calculated parameters and observed chemical properties.

For instance, a study correlating theoretical reaction Gibbs free energies (ΔG) with experimental oxidation potentials (E) for numerous aniline derivatives found excellent linear relationships. researchgate.net The coefficient of determination (R²) for a set of ortho-substituted derivatives was as high as 0.993, indicating a near-perfect correlation. researchgate.net This demonstrates that computational models can accurately capture the electronic effects of substituents on reactivity.

| Derivative Set | Theoretical Parameter | Calculation Method | Coefficient of Determination (R²) |

|---|---|---|---|

| ortho-substituted | Reaction Gibbs Free Energy (ΔG) | G4 | 0.993 |

| meta-substituted | Reaction Gibbs Free Energy (ΔG) | G4 | 0.955 |

| para-substituted | Reaction Gibbs Free Energy (ΔG) | G4 | 0.955 |

Similarly, molecular properties calculated via quantum mechanics, such as the C-N bond length and the amino group's inversion barrier, have been successfully correlated with experimental pKa values using Hammett substituent constants. researchgate.net These correlations underscore the power of theoretical calculations to explain and quantify experimentally observed trends in reactivity. nih.govrsc.org

Development of Predictive Models for Aniline Reactivity

The data generated from computational studies can be used to build predictive models, such as Quantitative Structure-Activity Relationships (QSAR). rsc.org These models establish a mathematical relationship between chemical structure and a specific activity or property. For anilines, predictive models have been developed for properties like pharmacokinetic profiles, lipophilicity, and reaction yields. mdpi.comresearchgate.netacs.org

By using descriptors derived from computational chemistry (e.g., HOMO/LUMO energies, molecular electrostatic potential, atomic charges) and empirical parameters (e.g., Hammett constants), it is possible to predict the reactivity of new or untested aniline derivatives. researchgate.netresearchgate.net For example, models based on a combination of a message-passing neural network and a transformer encoder have been proposed to predict reaction yields for cross-coupling reactions involving anilines with high accuracy. acs.org Such in silico models are increasingly used in fields like medicinal chemistry and materials science to screen potential candidates and guide experimental synthesis, saving time and resources. researchgate.netnih.gov

Spectroscopic and Structural Elucidation Methodologies for 2 3 Methylbutyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For aniline (B41778) derivatives, the chemical shifts of the aromatic protons are typically observed in the range of δ 6.5-8.5 ppm, while the aliphatic protons of the alkyl substituent, such as the 3-methylbutyl group, would appear in the upfield region of the spectrum.

For instance, in the ¹H-NMR spectrum of tert-butyl (3-chlorophenyl) carbamate (B1207046), a related aniline derivative, the aromatic protons appear as multiplets at δ 6.96-7.15 ppm, and the N-H proton is observed as a singlet at δ 7.51 ppm. gsconlinepress.com The nine equivalent protons of the tert-butyl group give a characteristic singlet at δ 1.50 ppm. gsconlinepress.com

In another example, N-(2-methoxyphenyl)acetamide, the acetyl protons (CH₃CO) appear as a singlet at δ 2.19 ppm, the methoxy (B1213986) (OCH₃) protons as a singlet at δ 3.86 ppm, and the aromatic protons as a multiplet in the downfield region. researchgate.net

Table 1: Illustrative ¹H NMR Data for Aniline Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (3-chlorophenyl) carbamate | -C(CH₃)₃ | 1.50 | s |

| Ar-H | 6.77 | s | |

| Ar-H | 6.96 | s | |

| Ar-H | 6.98 | dt | |

| Ar-H | 7.15 | d | |

| N-H | 7.51 | s | |

| N-(2-methoxyphenyl)acetamide | CH₃CO | 2.19 | s |

| OCH₃ | 3.86 | s | |

| N-(2-Methoxy-phenyl)-4-nitro-benzamide | OCH₃ | 3.96 | s |

| Ar-H | 7.13, 7.15, 8.07 | m | |

| Ar-H | 8.07, 8.53, 8.49, 8.50 | m | |

| N-H | 8.59 | s |

Note: Data presented is for illustrative aniline derivatives to demonstrate the methodology, as specific data for 2-(3-Methylbutyl)aniline was not available in the cited sources.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For tert-butyl (3-chlorophenyl) carbamate, the carbon of the three methyl groups in the tert-butyl substituent resonates at δ 28.29 ppm, while the quaternary carbon appears at δ 81.02 ppm. gsconlinepress.com The aromatic carbons are observed between δ 116.40 and 139.57 ppm, and the carbonyl carbon of the carbamate group is found at δ 152.42 ppm. gsconlinepress.com

In the case of N-(2-methoxyphenyl)acetamide, the methyl carbon of the acetyl group is at δ 24.82 ppm, and the methoxy carbon is at δ 55.63 ppm. researchgate.net The aromatic carbons show signals at δ 109.94, 119.87, 120.98, and 127.69 ppm, with the carbon attached to the oxygen appearing at δ 147.80 ppm and the carbonyl carbon at δ 168.9 ppm. researchgate.net

Table 2: Illustrative ¹³C NMR Data for Aniline Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| tert-butyl (3-chlorophenyl) carbamate | -C(CH₃)₃ | 28.29 |

| -C(CH₃)₃ | 81.02 | |

| Ar-C | 116.40, 118.52, 123.02, 129.90, 134.74, 139.57 | |

| C=O | 152.42 | |

| N-(2-methoxyphenyl)acetamide | CH₃CO | 24.82 |

| OCH₃ | 55.63 | |

| Ar-C | 109.94, 119.87, 120.98, 127.69, 147.80 | |

| C=O | 168.9 | |

| N-(2-Methoxy-phenyl)-4-nitro-benzamide | OCH₃ | 55.89 |

Note: Data presented is for illustrative aniline derivatives to demonstrate the methodology, as specific data for this compound was not available in the cited sources.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For aniline derivatives, characteristic absorption bands are observed for N-H, C-H, C=C, and C-N bonds.

Pure aniline exhibits two characteristic peaks for the amine functional group at 3433 cm⁻¹ and 3356 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations, respectively. researchgate.net For N-methylaniline, a single peak is observed at 3411 cm⁻¹. researchgate.net In the case of tert-butyl (3-chlorophenyl) carbamate, the N-H stretching vibration is seen at 3414.32 cm⁻¹. gsconlinepress.com

The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while those of the alkyl groups are found in the 2850-2960 cm⁻¹ region. gsconlinepress.com The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1650 cm⁻¹ range. gsconlinepress.com For tert-butyl (3-chlorophenyl) carbamate, these are observed at 1616.68 cm⁻¹ and 1540.31 cm⁻¹. gsconlinepress.com The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. gsconlinepress.com

Table 3: Illustrative FT-IR Data for Aniline Derivatives

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) |

| Aniline | N-H stretch | 3433, 3356 |

| N-methylaniline | N-H stretch | 3411 |

| tert-butyl (3-chlorophenyl) carbamate | N-H stretch | 3414.32 |

| C-H stretch | 2934.62 | |

| C=O stretch | 1690.57 | |

| C=C stretch | 1616.68, 1540.31 | |

| C-N stretch | 1482.32 | |

| C-Cl stretch | 1283.32 | |

| C-O stretch | 1158.42 | |

| Ar C-H bend | 852.19, 772.99 | |

| N-H bend | 620.94 |

Note: Data presented is for illustrative aniline derivatives to demonstrate the methodology, as specific data for this compound was not available in the cited sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two absorption bands in the UV region. These correspond to the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring. For this compound, the alkyl group would be expected to cause a small red shift (shift to longer wavelength) of these absorption bands compared to unsubstituted aniline.

Mass Spectrometry for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₇N, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 163.26. chemicalbook.com

In the mass spectrum of tert-butyl (3-chlorophenyl) carbamate, the molecular ion peak (M⁺) is observed at m/z 228.05, which corresponds to its molecular weight of 227.69 g/mol . gsconlinepress.com The fragmentation pattern would show characteristic losses of the tert-butyl group and other fragments, providing further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity.

For tert-butyl (3-chlorophenyl) carbamate, the calculated elemental composition is C, 57.03%; H, 6.15%; and N, 6.06%. gsconlinepress.com The experimentally found values were C, 58.03%; H, 6.20%; and N, 6.15%, which are in close agreement with the calculated values. gsconlinepress.com Such analysis is crucial for verifying the purity and composition of a synthesized compound.

X-ray Diffraction Studies for Crystalline Structures

As of the latest available data, a definitive crystal structure for this compound determined through single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as the unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.

The determination of a crystal structure through X-ray diffraction is contingent upon the ability to grow a single crystal of suitable size and quality, a process that can be challenging for liquid compounds like this compound under ambient conditions. The crystallization of such compounds often requires derivatization or the formation of a salt to promote the formation of a stable crystalline lattice.

In the absence of experimental data for this compound, the crystallographic features can be broadly inferred by examining the structures of related aniline derivatives. For instance, studies on other ortho-substituted anilines reveal common structural motifs. Typically, the aniline moiety provides a planar aromatic ring, while the amino group and the ortho-substituent influence the molecular packing in the crystal lattice through hydrogen bonding and steric interactions.

To provide a concrete example of the type of data obtained from X-ray diffraction studies of a substituted aniline, the crystallographic data for a related, albeit structurally different, compound, 2,4-dimethylaniline, is presented below. It is crucial to emphasize that this data is for a different molecule and should not be considered representative of this compound. It serves merely to illustrate the nature of crystallographic information.

Illustrative Crystallographic Data for 2,4-Dimethylaniline (Note: This data is not for this compound)

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.543(2) |

| b (Å) | 5.968(1) |

| c (Å) | 14.137(3) |

| α (°) | 90 |

| β (°) | 99.43(3) |

| γ (°) | 90 |

| Volume (ų) | 711.1(3) |

Should a crystalline form of this compound or a closely related derivative be successfully analyzed in the future, X-ray diffraction would provide invaluable insights into its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical and physical properties.

Advanced Applications in Organic Synthesis and Functional Materials Science

Precursors for Heterocyclic Compound Synthesis

2-(3-Methylbutyl)aniline serves as a versatile building block for constructing a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The bulky, non-polar isoamyl group can influence reaction regioselectivity, solubility, and the physicochemical properties of the final products.

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). orgsyn.orgwikipedia.org The reaction is known to be vigorous, and its violence is a significant challenge. orgsyn.org In the case of this compound, it would be heated with the reaction mixture to generate the corresponding quinoline (B57606) derivative. The isoamyl substituent on the aniline ring would be expected to direct the cyclization to form 8-(3-methylbutyl)quinoline. The general mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline ring. wikipedia.org For preparing quinoline homologs, arsenic acid is sometimes preferred over nitrobenzene as the oxidizing agent because it can result in a less violent reaction. orgsyn.orgwikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For this compound, reaction with a β-diketone like acetylacetone (B45752) would first form a β-amino-α,β-unsaturated ketone (an enaminone). Subsequent acid-catalyzed cyclization and dehydration would yield a substituted quinoline. The presence of the ortho-isoamyl group would sterically influence the cyclization step, ultimately leading to a highly substituted quinoline core.

The Fischer indole (B1671886) synthesis is a cornerstone of heterocyclic chemistry, producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic catalysis. wikipedia.orgnih.gov To be used in a classical Fischer synthesis, this compound must first be converted to its corresponding hydrazine (B178648), 2-(3-methylbutyl)phenylhydrazine. This hydrazine can then be reacted with a carbonyl compound, such as acetone (B3395972), to form a hydrazone intermediate. wikipedia.orgyoutube.com Upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, the hydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the final indole product. wikipedia.orgnih.gov The isoamyl group would ultimately be located at the 7-position of the indole ring. Recent advancements include visible-light-driven Fischer-type syntheses that can proceed directly from anilines, circumventing the need to prepare potentially toxic hydrazine intermediates. nih.gov

The Reissert indole synthesis offers an alternative pathway, though it is mechanistically distinct and typically involves the reduction of an o-nitrotoluene derivative to form the indole ring.

Schiff bases, or azomethines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. internationaljournalcorner.comnanobioletters.com this compound can be refluxed with a variety of carbonyl compounds, such as substituted salicylaldehydes, in a solvent like ethanol (B145695) to produce the corresponding Schiff base. ajol.infonih.gov The resulting imine (-C=N-) linkage is a key structural feature. internationaljournalcorner.com

The general synthetic approach is outlined below:

General Reaction for Schiff Base FormationR-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

(where Ar = 2-(3-Methylbutyl)phenyl)

These Schiff bases are not just synthetic intermediates but are also highly effective ligands for coordinating with metal ions. The imine nitrogen atom possesses a lone pair of electrons that can readily coordinate to a transition metal center. nanobioletters.com If a hydroxyl or other donor group is present on the aldehyde fragment (e.g., in salicylaldehyde), the resulting Schiff base can act as a bidentate or multidentate ligand, forming stable chelate complexes with metals like copper(II), cobalt(II), and nickel(II). nanobioletters.comnih.gov The bulky ortho-isoamyl group can enforce a specific geometry on the resulting metal complex, influencing its catalytic activity, magnetic properties, and electronic behavior.

The synthesis of complex fused heterocycles like benzimidazole-fused 1,4-oxazepines often involves multi-step sequences where an aniline derivative can be incorporated. researchgate.netmdpi.com For instance, a common strategy involves the intramolecular cyclization of a precursor containing both a benzimidazole (B57391) core and a pendant functional group. nih.gov

A plausible route could involve an Indium(III) chloride-catalyzed reaction between an N-alkylated benzimidazole-2-carboxaldehyde and this compound. nih.gov In this scenario, the aniline would react with the aldehyde to form an intermediate imine. If the N-alkyl group on the benzimidazole contains a terminal alcohol, this alcohol can then add intramolecularly to the imine in a cyclization reaction, forming the seven-membered oxazepine ring fused to the benzimidazole. nih.gov The 2-(3-Methylbutyl)phenyl group would thus become a substituent on the newly formed stereocenter of the oxazepine ring. Such complex heterocyclic hybrids are of significant interest for their potential biological activities. mdpi.com

Monomers for Polymerization and Polymer Structure-Property Relationships

The modification of polymer backbones is a critical strategy for fine-tuning material properties. mdpi.comescholarship.org Using ortho-substituted monomers like this compound for synthesizing polyaniline (PANI) derivatives is a key method to enhance processability and modulate optoelectronic characteristics. researchgate.net

Polyaniline is a well-known conducting polymer, but its practical use is often hampered by poor solubility in common solvents. acs.orgias.ac.in Introducing substituents onto the aniline ring, particularly bulky alkyl groups at the ortho position, is a highly effective strategy to overcome this limitation. researchgate.net

Synthesis: Poly[this compound] can be synthesized via chemical oxidative polymerization. rsc.orgmdpi.com This typically involves dissolving the monomer in an acidic medium (e.g., HCl) and adding an oxidizing agent such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.netias.ac.in The reaction proceeds through the formation of aniline radical cations that couple predominantly in a head-to-tail fashion to form the polymer chain. researchgate.net

Structure-Property Relationships: The presence of the ortho-isoamyl group has profound and predictable effects on the properties of the resulting polymer compared to unsubstituted PANI. nih.gov

Solubility: The primary benefit of the ortho-alkyl group is a significant improvement in solubility. rsc.org The steric bulk of the isoamyl group weakens the interchain interactions that make parent PANI intractable. researchgate.net As a result, poly[this compound] and similar derivatives are soluble in a range of organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and even moderately soluble in chloroform (B151607) and tetrahydrofuran (B95107) (THF). ias.ac.inrsc.org This enhanced solubility is crucial for solution-based processing techniques like spin-coating to form thin films. nih.gov

Conductivity: The introduction of an ortho-substituent generally leads to a decrease in electrical conductivity compared to pristine PANI. nih.gov This effect is primarily due to steric hindrance. The bulky isoamyl group forces a twist in the polymer backbone, increasing the torsion angle between adjacent phenyl rings. nih.gov This disruption of planarity reduces the effective π-conjugation along the chain, which is essential for charge transport. researchgate.net The conductivity of poly(ortho-alkylanilines) has been observed to decrease as the size of the alkyl group increases.

Electrochemical and Optical Properties: The ortho-alkyl group also influences the polymer's electrochemical behavior. The oxidation potential of ortho-alkylanilines tends to decrease as the alkyl chain length increases, an effect attributed more to spatial factors than to the group's electron-donating nature. nih.gov These polymers exhibit multiple color transitions (electrochromism) as their oxidation state is changed, although these transitions may occur over a smaller potential range than in unsubstituted PANI. acs.org

The table below summarizes the general effects of ortho-alkyl substitution on the properties of polyaniline.

| Property | Effect of Ortho-Alkyl Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Solubility | Significantly Increased | Steric hindrance weakens interchain forces. | researchgate.netrsc.org |

| Electrical Conductivity | Decreased | Increased polymer chain torsion angle reduces π-conjugation. | nih.gov |

| Oxidation Potential | Decreased | Spatial effects of the bulky substituent dominate over electronic effects. | nih.gov |

| Processability | Improved | Enhanced solubility allows for solution-based fabrication methods. | rsc.orgnih.gov |

Influence of Alkyl Substituents on Polymer Morphology and Characteristics

The introduction of alkyl substituents onto the backbone of conjugated polymers, such as polyaniline (PANI), profoundly impacts their physical and chemical properties. The this compound monomer, when polymerized, imparts unique characteristics to the resulting polymer due to the presence of the bulky and flexible isoamyl group. This substituent plays a critical role in modifying the polymer's morphology, solubility, and ultimately, its processability and performance in various applications.

The primary influence of the 3-methylbutyl group is the introduction of steric hindrance, which disrupts the planarity of the polymer chains and reduces inter-chain interactions. This disruption has a significant effect on the polymer's morphology. researchgate.netrsc.org Unsubstituted polyaniline is notoriously difficult to process due to its insolubility in common organic solvents, a consequence of strong hydrogen bonding and π-π stacking between polymer chains. By attaching an alkyl group like 3-methylbutyl to the aniline ring, the resulting polymer, poly(this compound), exhibits enhanced solubility. researchgate.netresearchgate.net This improved solubility is a crucial prerequisite for solution-based processing techniques, such as spin-coating or inkjet printing, which are essential for fabricating thin films for electronic devices. researchgate.net

Studies on various ortho-substituted aniline derivatives have shown that changing the substituent on the aniline monomer can alter the surface morphology of the resulting polymers from a heterogeneous hierarchical structure to a more uniform spherical structure. researchgate.netrsc.org This control over morphology is vital as it directly influences the material's electronic and sensory properties. For instance, the morphology of polymer films can affect their sensitivity and response time when used in chemical sensors. researchgate.netresearchgate.net

The presence of the alkyl group also affects the crystallinity of the polymer. While unsubstituted PANI can have semi-crystalline domains, the bulky 3-methylbutyl group can impede the ordered packing of polymer chains, leading to a more amorphous morphology. fiveable.me This change in crystallinity influences the mechanical properties of the material; a higher degree of crystallinity often leads to increased stiffness, while amorphous regions can contribute to flexibility and impact resistance. fiveable.meacs.org

| Property | Unsubstituted Polyaniline (PANI) | Poly(this compound) | Primary Influence of 3-Methylbutyl Group |

|---|---|---|---|

| Solubility | Insoluble in common organic solvents | Soluble in common organic solvents. researchgate.netresearchgate.net | Steric hindrance from the alkyl group reduces inter-chain interactions, improving solubility. |

| Processability | Poor, limited to dispersion methods | Good, suitable for solution-based film fabrication. researchgate.net | Enhanced solubility allows for techniques like spin-coating and printing. |

| Morphology | Often granular or fibrillar, can be semi-crystalline | Tends towards more amorphous or spherical structures. researchgate.netrsc.org | The bulky group disrupts planar packing of polymer chains. |

| Mechanical Properties | Generally rigid and brittle | Potentially more flexible due to reduced crystallinity. fiveable.meacs.org | Amorphous nature can enhance ductility and impact resistance. |

Ligand Design in Organometallic Chemistry and Catalysis

This compound serves as a valuable building block in the synthesis of ligands for organometallic chemistry and catalysis. The aniline functional group provides a reactive site for the construction of more complex ligand architectures, such as Schiff bases, N-heterocyclic carbenes (NHCs), or phosphine-amine ligands. The 2-position of the 3-methylbutyl substituent introduces specific steric and electronic effects that can be harnessed to fine-tune the properties of a metal catalyst. youtube.com

The primary role of a ligand in an organometallic complex is to modulate the electronic environment and steric accessibility of the metal center. youtube.com The 3-methylbutyl group, being a bulky alkyl substituent, exerts significant steric influence. When a ligand derived from this compound coordinates to a metal, this bulky group can create a specific pocket around the metal's active site. This steric hindrance can control the approach of substrates to the metal, leading to enhanced selectivity in catalytic reactions, particularly in asymmetric catalysis where controlling the stereochemical outcome is crucial. youtube.com

Electronically, the anilino-group is an electron-donating entity. Ligands incorporating this moiety can increase the electron density at the metal center. youtube.com This increased electron density can, in turn, enhance the reactivity of the metal in certain catalytic cycles, for example, by facilitating oxidative addition steps. The specific electronic nature of the ligand can be further modified through additional functionalization of the aniline ring or the nitrogen atom.

The synthesis of such ligands often involves standard organic transformations. For example, condensation of the primary amine of this compound with an appropriate aldehyde or ketone yields a Schiff base ligand. These ligands can then be reacted with a metal precursor to form the desired organometallic complex. The synthesis of organometallic compounds can proceed through various routes, including transmetalation or the reaction of an organohalide with an elemental metal. youtube.com

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Steric Hindrance | The bulky 3-methylbutyl group creates a sterically demanding environment around the metal center. | Enhances selectivity (e.g., regioselectivity, stereoselectivity) by controlling substrate approach to the active site. youtube.com |

| Electronic Effects | The aniline moiety is electron-donating, increasing electron density on the coordinated metal. | Modulates the reactivity of the metal center, potentially increasing catalytic activity. youtube.com |

| Ligand Synthesis | The primary amine allows for straightforward synthesis of various ligand types (e.g., Schiff bases). | Provides access to a diverse library of ligands for screening and optimization in catalytic applications. |

| Coordination | Forms stable complexes with a wide range of transition metals. | Enables the development of catalysts for various transformations, such as cross-coupling, hydrogenation, and polymerization. |

Contributions to Advanced Organic Electronic Devices and Materials

Materials derived from this compound are finding applications in the field of organic electronics, particularly in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org The key to its utility lies in the way the 3-methylbutyl substituent modifies the properties of organic semiconductors. bohrium.com

In the context of organic electronics, the processability of materials is paramount. researchgate.net Many high-performance organic semiconductors suffer from poor solubility, which complicates their incorporation into devices. As discussed previously, introducing the 3-methylbutyl group enhances solubility, allowing for the use of cost-effective solution-based fabrication methods. researchgate.netresearchgate.net This is a significant advantage over vacuum deposition techniques, which are often more expensive and less suitable for large-area device manufacturing. researchgate.net

The bulky alkyl group also plays a crucial role in controlling the solid-state morphology of organic semiconductor films. bohrium.comrsc.org By preventing excessive aggregation and π-π stacking of the conjugated backbones, the 3-methylbutyl substituent can lead to the formation of more optimal morphologies for device performance. rsc.org In bulk heterojunction (BHJ) organic solar cells, for instance, a well-controlled blend morphology between the donor and acceptor materials is essential for efficient exciton (B1674681) dissociation and charge transport. bohrium.com The steric hindrance provided by the 3-methylbutyl group can help to achieve this favorable nanoscale phase separation.

| Application Area | Function of 3-Methylbutyl Group | Resulting Benefit |

|---|---|---|

| Organic Solar Cells (OSCs) | Enhances solubility of donor polymers or small molecules. researchgate.netbohrium.com Modulates blend morphology in BHJ active layers. rsc.org Can be used in hole transport layers (HTLs). rsc.org | Improved processability, potentially higher power conversion efficiency (PCE), and enhanced device stability. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Improves solubility of host or charge-transport materials. researchgate.net Prevents aggregation-caused quenching of luminescence. | Facilitates fabrication of multi-layer devices by solution processing and can lead to higher quantum efficiency and operational stability. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Increases solubility for solution-based deposition of the semiconductor layer. mdpi.com Influences thin-film microstructure and charge carrier mobility. | Enables low-cost fabrication of flexible electronics and sensors. researchgate.net |

Future Research Trajectories

Innovation in Sustainable and Atom-Economical Synthetic Pathways

A primary objective in modern chemical synthesis is the development of processes that are both efficient and environmentally responsible. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to this goal. rsc.org Future research on 2-(3-Methylbutyl)aniline will undoubtedly prioritize the development of synthetic routes with high atom economy, minimizing waste and maximizing resource utilization.

Current industrial syntheses of related branched alkyl-substituted anilines often involve alkylation of aniline (B41778) with alkenes using aluminum alkyl catalysts at high temperatures and pressures. google.com While effective, these methods can have moderate yields and require significant energy input. A patented method for a similar compound, 2-(1,3-dimethylbutyl)aniline, reported yields based on aniline reacted of around 65-68%. google.com

Future innovations are expected to move towards catalytic, one-pot, and continuous-flow processes that reduce intermediate isolation steps and solvent usage. rsc.org For instance, developing catalytic systems that can operate under milder conditions would represent a significant step forward. Research into cascade reactions, where multiple bond-forming events occur in a single operation, could provide highly efficient and atom-economical pathways to complex aniline derivatives. nih.gov The ideal synthetic process would be an addition-type reaction, which is inherently 100% atom-economical, though achieving this for ortho-alkylation of anilines remains a significant challenge. rsc.org The use of heterogeneous catalysts is another promising avenue, as they can be easily separated and recycled, simplifying product purification and reducing waste. nih.gov

| Parameter | Traditional Synthesis (Example) google.com | Future Goal |

| Reaction Type | Alkylation with Alkene | Catalytic Addition / Cascade Reaction |

| Catalyst | Stoichiometric/Catalytic Aluminum Alkyl | Recyclable Heterogeneous Catalyst |

| Conditions | High Temperature (e.g., 260-300°C) | Ambient or Mild Temperature |

| Atom Economy | Moderate (generates by-products) | High (>90%) |

| Process | Batch | Continuous-Flow |

Exploration of Novel Catalytic Systems for Complex Transformations

The functionalization of the aniline core and the transformation of the 2-(3-methylbutyl) group are key areas for future catalytic research. While methods for aniline alkylation exist, discovering novel catalysts for selective C-H activation, amination, and coupling reactions involving this compound would greatly expand its synthetic utility.

Research into catalyst systems for related transformations offers a glimpse into future possibilities. For example, copper-based catalysts have been shown to be effective in three-component reactions involving anilines, aldehydes, and phosphites to create complex molecules like α-aminophosphonates. mdpi.com The choice of catalyst (e.g., CuCl vs. CuI) can be crucial in directing the reaction towards different products, highlighting the need for careful catalyst screening and design. mdpi.com

Heterogeneous acid catalysts, such as H+-exchanged montmorillonite (B579905) (H-mont), have demonstrated high efficiency in the synthesis of N-arylamides from anilines and isopropenyl esters, offering a green alternative with easy workup procedures. nih.gov Exploring similar solid acid catalysts for the functionalization of this compound could lead to more sustainable processes. Furthermore, palladium on alumina (B75360) (Pd/Al2O3) has been used in the reductive alkylation of aniline, suggesting that noble metal catalysts could be employed for further transformations of the amino group in this compound. researchgate.net Future work will likely focus on developing catalysts that are not only highly active and selective but also robust, reusable, and based on earth-abundant metals.

| Catalyst System | Reaction Type Explored with Anilines | Potential Application for this compound | Reference |

| Aluminum Alkyls | Aniline alkylation with alkenes | Direct synthesis | google.com |

| Copper Salts (CuCl, CuI) | Multicomponent synthesis of α-aminophosphonates | Synthesis of complex derivatives | mdpi.com |

| H-mont (Solid Acid) | N-Arylamide synthesis | Green functionalization reactions | nih.gov |

| Pd/Al2O3 | Reductive alkylation | Transformations of the amino group | researchgate.net |

Integration of Advanced Computational Methodologies for Reaction Design

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, offering a pathway to accelerate the discovery of new reactions and catalysts. nih.gov The application of methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) will be instrumental in advancing the chemistry of this compound. nih.govmdpi.com

Theoretical studies on simpler systems, such as the reaction of aniline with methyl or hydroxyl radicals, have successfully mapped out potential energy surfaces, identified transition states, and calculated reaction rate coefficients. nih.govmdpi.com These studies reveal the preferred pathways for addition and abstraction reactions, providing fundamental insights into reactivity. For example, computational models can predict whether a reaction is likely to occur at the aromatic ring, the amino group, or a side chain. mdpi.com

For this compound, computational methods can be employed to:

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of its synthesis and subsequent functionalization reactions, identifying key intermediates and transition states.

Predict Reactivity and Selectivity: Calculate activation barriers for reactions at different positions (ortho, meta, para, N-H, C-H on the alkyl chain) to predict the most likely outcome under various conditions.

Design Catalysts: Simulate the interaction of this compound with different catalytic species to design catalysts with higher activity and selectivity for desired transformations.

Interpret Spectroscopic Data: Correlate experimental spectroscopic data (NMR, IR) with theoretically calculated values to confirm molecular structures and understand electronic properties. researchgate.netbohrium.com

| Computational Method | Application in Aniline Chemistry | Relevance for this compound | Reference |

| DFT (e.g., M06-2X) | Geometry optimization, frequency calculations, mechanism studies | Predicting stable conformers, reaction pathways, and spectroscopic properties | nih.govmdpi.com |

| CCSD(T) | High-accuracy single-point energy calculations | Refining energy profiles and reaction barriers for kinetic modeling | nih.govmdpi.com |

| RRKM Theory | Calculation of pressure- and temperature-dependent rate coefficients | Modeling reaction kinetics under specific process conditions | mdpi.com |

| IRC (Intrinsic Reaction Coordinate) | Confirming connections between transition states and minima | Validating calculated reaction pathways | mdpi.com |

Rational Design of New Functional Materials and Advanced Scaffolds

The unique structure of this compound, featuring a primary amine for directed interactions and a bulky, lipophilic alkyl group, makes it an attractive building block for the rational design of new materials and complex molecular scaffolds.

In medicinal chemistry and organic synthesis, the functionalization of anilines is a powerful strategy for the rapid construction of advanced molecular scaffolds. researchgate.net Research has demonstrated that aniline derivatives can be used to generate complex, unsaturated cyclic structures that serve as intermediates in the total synthesis of natural products. researchgate.net The 2-(3-methylbutyl) substituent could serve as a sterically demanding group to direct the regioselectivity of further reactions or as a lipophilic tail to modulate the properties of biologically active molecules. For instance, aniline derivatives are key components in various drug candidates, and modifying them with groups like the 3-methylbutyl chain can influence pharmacokinetic profiles. mdpi.com Future research will focus on using this compound as a starting point for creating libraries of novel compounds with potential applications in pharmaceuticals and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.